molecular formula C22H29FN6O2 B2623651 8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 879768-12-4

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2623651
CAS No.: 879768-12-4
M. Wt: 428.512
InChI Key: CAFRRCUDAQESSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a high-purity chemical compound designed for research applications. It belongs to the purine-2,6-dione chemical class, which is recognized for its potent and selective inhibitory activity against the enzyme dipeptidyl peptidase-IV (DPP-IV) . DPP-IV is a key regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1), and is a major target for the investigation of type 2 diabetes and other metabolic disorders. This compound is supplied exclusively for research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6O2/c1-15(2)8-9-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-12-10-27(11-13-28)14-16-6-4-5-7-17(16)23/h4-7,15H,8-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFRRCUDAQESSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique combination of functional groups, which contribute to its interaction with various biological targets. Herein, we explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C25H30FN6O2
Molecular Weight 442.5 g/mol
IUPAC Name This compound
CAS Number Not specified

Structural Features

The compound features a purine core with several substituents:

  • A fluorophenyl group that may enhance lipophilicity and receptor binding.
  • A piperazine moiety , which is often associated with neuropharmacological effects.
  • A methylbutyl side chain , potentially influencing the compound's pharmacokinetics.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may act as an antagonist or agonist at various receptor sites, including dopamine and serotonin receptors, which are critical in regulating mood and behavior.
  • Enzyme Inhibition : It may inhibit enzymes involved in signal transduction pathways, particularly those related to inflammation and cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Effects : Research indicates that derivatives similar to this compound exhibit significant antidepressant properties through modulation of serotonergic systems. In one study, compounds with similar structures were shown to increase serotonin levels in animal models .
  • Antitumor Activity : Another study demonstrated that related purine derivatives possess cytotoxic effects against various cancer cell lines, suggesting the potential for development as anticancer agents . The mechanism involves apoptosis induction and cell cycle arrest.
  • Neuroprotective Properties : The piperazine component has been linked to neuroprotective effects in models of neurodegenerative diseases. Compounds with similar frameworks have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Biological Activity Summary Table

Activity TypeObservationsReferences
AntidepressantIncreased serotonin levels; improved mood
AntitumorCytotoxic effects on cancer cell lines
NeuroprotectiveReduced oxidative stress in neuronal models

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has demonstrated that derivatives of purine compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Purine Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-715.72
Compound BA54912.53
Compound CHeLa10.00

2. Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Similar piperazine derivatives have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease and mild cognitive impairment . The inhibition of specific enzymes related to these disorders could be a therapeutic target.

Mechanistic Insights

1. Receptor Binding
The binding affinity of the compound to various receptors is crucial for its pharmacological profile. Studies indicate that similar piperazine-based compounds selectively bind to cannabinoid receptors, which are implicated in several physiological processes including pain modulation and appetite regulation .

2. Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes linked to metabolic syndromes, including 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions such as obesity and type 2 diabetes . This suggests a dual role in both metabolic and neurological applications.

Case Studies

1. In Vitro Studies
A comprehensive study was conducted using the National Cancer Institute's Developmental Therapeutics Program protocols, where similar compounds were assessed across a panel of sixty cancer cell lines. The results indicated significant cytotoxicity, suggesting that the compound could be a lead candidate for further development .

2. Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications at specific positions on the purine ring enhance anticancer activity while reducing toxicity. This highlights the importance of structural optimization in drug design .

Comparison with Similar Compounds

Substituent Variations at Position 8 (Piperazine/Piperidine Moieties)

Compound 1 : 8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-{2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl}-purine-2,6-dione (CAS 872623-38-6)
  • Key Differences :
    • Position 7: 2-[(4-methylpyrimidin-2-yl)sulfanyl]ethyl (polar, sulfur-containing) vs. 3-methylbutyl (hydrophobic).
    • Implications : The sulfanyl group may improve solubility but reduce membrane permeability compared to the target compound. The pyrimidine ring could enable π-π stacking in binding pockets .
Compound 2 : NCT-501 (8-[[4-(cyclopropylcarbonyl)piperazin-1-yl]methyl]-7-(3-methylbutyl)-purine-2,6-dione)
  • Key Differences :
    • Piperazine substituent: Cyclopropylcarbonyl (electron-neutral, compact) vs. 2-fluorophenylmethyl (aromatic, electron-withdrawing).
    • Biological Relevance : NCT-501 is a selective ALDH1A1 inhibitor (IC₅₀ ~76.82 μM in DMSO). The 2-fluorophenyl group in the target compound may enhance affinity for kinases or dehydrogenases due to stronger hydrophobic/electronic interactions .
Compound 3 : 8-[(3-methylpiperidin-1-yl)]-3-methyl-7-(3-methylbutyl)-purine-2,6-dione
  • Key Differences: Piperidine (saturated, non-basic) vs. piperazine (basic, nitrogen-rich). Implications: Piperazine’s additional nitrogen may facilitate hydrogen bonding with target enzymes, improving selectivity .

Substituent Variations at Position 7

Compound 4 : 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-phenylpropyl)-purine-2,6-dione
  • Key Differences: Position 7: 3-phenylpropyl (bulky, aromatic) vs. 3-methylbutyl (flexible, aliphatic). The target compound’s shorter chain may improve bioavailability .
Compound 5 : 8-[(4-chlorobenzyl)sulfanyl]-7-(2-methylprop-2-enyl)-purine-2,6-dione
  • Key Differences :
    • Position 7: Allyl group (reactive double bond) vs. 3-methylbutyl.
    • Functional Impact : The allyl group may confer metabolic instability, whereas the 3-methylbutyl chain offers better pharmacokinetic stability .

Q & A

Basic: What are the recommended multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves sequential functionalization of the purine core. Key steps include:

  • Step 1: Alkylation of the purine scaffold at the N7 position using 3-methylbutyl halides under basic conditions (e.g., NaH in DMF, 60–80°C) to introduce the branched alkyl chain .
  • Step 2: Piperazine substitution at C8 via nucleophilic displacement, using 4-[(2-fluorophenyl)methyl]piperazine in polar aprotic solvents (e.g., DMSO) at elevated temperatures (80–100°C) .
  • Step 3: Methylation at N3 using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., K₂CO₃) .

Critical Factors:

  • Temperature: Higher temperatures (>100°C) during piperazine coupling risk side reactions (e.g., demethylation) .
  • Solvent Choice: DMF enhances alkylation efficiency but may require rigorous drying to avoid hydrolysis .
  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is essential for isolating the final product with >95% purity .

Basic: How can NMR and mass spectrometry confirm structural integrity, particularly for piperazinyl and fluorophenyl substituents?

Methodological Answer:

  • 1H NMR Analysis:
    • Piperazine Ring: Look for split signals at δ 2.5–3.5 ppm (methylene protons adjacent to N) and δ 3.6–4.0 ppm (CH₂ linked to fluorophenyl) . Integration ratios should match expected protons (e.g., 4H for piperazine CH₂ groups).
    • Fluorophenyl Group: Aromatic protons appear as a multiplet at δ 7.0–7.5 ppm, with meta-fluorine causing distinct splitting patterns .
  • 13C NMR: The fluorinated carbon (C-F) resonates at ~160 ppm (vs. ~120–140 ppm for non-fluorinated aryl carbons) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C24H33FN6O2, [M+H]+ m/z 457.267) with <5 ppm error .

Advanced: What strategies resolve contradictions between computational predictions (e.g., LogP) and experimental data?

Methodological Answer:
Discrepancies often arise from:

  • Solvent Effects: Experimental LogP (e.g., measured via shake-flask method) may differ from computed values (e.g., XLogP3) due to unaccounted solvent interactions. Re-evaluate using COSMO-RS models for solvent polarity adjustments .
  • Tautomerism: The purine core’s keto-enol tautomerism can alter hydrogen-bonding capacity. Use dynamic NMR (variable-temperature studies) to identify dominant tautomers .
  • Crystallographic Validation: Single-crystal X-ray diffraction resolves ambiguities in substituent orientation (e.g., piperazine ring chair vs. boat conformation) .

Advanced: What in vitro methodologies optimize evaluation of binding affinity to neurological targets (e.g., dopamine receptors)?

Methodological Answer:

  • Radioligand Binding Assays:
    • Use [³H]SCH-23390 for D1-like receptors or [³H]raclopride for D2-like receptors. Incubate with HEK293 cells expressing cloned receptors (1–10 nM compound, 37°C, 1 hr) .
    • Data Interpretation: Calculate Ki values via Cheng-Prusoff equation, correcting for nonspecific binding (NSB) using 10 μM haloperidol .
  • Functional Assays (cAMP Accumulation):
    • For Gαs-coupled receptors (e.g., D1), measure cAMP via ELISA after 15-minute compound exposure. Normalize to forskolin-induced maximum .

Advanced: How can SAR studies optimize adenosine receptor selectivity vs. off-target kinases?

Methodological Answer:

  • Core Modifications:
    • Replace 3-methyl with bulkier groups (e.g., cyclopentyl) to sterically hinder kinase ATP-binding pockets while retaining adenosine receptor affinity .
  • Substituent Tuning:
    • Introduce electron-withdrawing groups (e.g., Cl) on the fluorophenyl ring to enhance π-stacking with adenosine receptor residues (e.g., Phe168 in A2A) .
  • Kinase Profiling:
    • Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1 μM. Prioritize compounds with >50% inhibition for counter-screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.